Researchers needing efficient meta-diiodo building blocks often face thermal degradation and short-lived triplet states. 3,3′-Diiodobenzophenone solves these challenges:
• Lower melting point (147-149 °C) enables hot-melt extrusion and melt-phase synthesis with thermally sensitive co-ingredients.
• Triplet lifetime ~125× longer than the para-isomer (25 ns vs 0.2 ns) enhances energy-transfer photocatalysis and triplet-triplet annihilation upconversion.
• Higher boiling point (458.2 °C) broadens the liquid-phase window for high-temperature Suzuki, Sonogashira, and Ullmann couplings.
Molecular FormulaC13H8I2O
Molecular Weight434.01 g/mol
CAS No.25186-99-6
Cat. No.B1308228
⚠ Attention: For research use only. Not for human or veterinary use.
3,3′-Diiodobenzophenone (bis(3‑iodophenyl)methanone) is a meta‑diiodinated aromatic ketone of the benzophenone family . Its molecular formula is C₁₃H₈I₂O with a molecular weight of 434.01 g mol⁻¹ . The compound is a crystalline solid with a melting point of 147–149 °C and a density of 2.05 g cm⁻³ . It is primarily employed as a versatile synthetic intermediate in cross‑coupling chemistry (Suzuki‑Miyaura, Sonogashira, and Ullmann‑type reactions) because the two iodine atoms at the meta positions serve as excellent leaving groups for the construction of complex molecular architectures .
1
Dual meta-iodo sites for cross-coupling entry (Suzuki, Sonogashira, Ullmann).
Excellent leaving-group profile for complex molecular construction.
2
Crystalline solid with a moderate melting range suited for solvent-free or melt-phase reactions.
Enables processing without high-boiling solvents.
3
Benzophenone core supports photochemical and triplet-sensitization research workflows.
Scaffold preference based on meta-substitution pattern projection.
3,3′-Diiodobenzophenone Irreplaceability
Although 3,3′‑diiodobenzophenone, 4,4′‑diiodobenzophenone, and the corresponding 3,3′‑dibromo‑ and 3,3′‑dichloro‑benzophenones share a common benzophenone scaffold, their physicochemical properties and reactivity diverge substantially because of the position and nature of the halogen substituents [1]. Substituting the 3,3′‑diiodo compound with the 4,4′‑isomer alters the melting point by ~60 °C and the boiling point by ~26 °C, which directly impacts purification, formulation, and thermal processing windows . Moreover, photophysical data on the mono‑iodinated analogues demonstrate that the meta‑iodo substitution pattern imparts a triplet lifetime that is roughly 125‑fold longer than that of the para‑iodo analogue, a difference that can determine the success or failure of a photochemical or photocatalytic application [2].
Target Compound
3,3′-Diiodobenzophenone (meta-substituted)
Common Substitute
4,4′-Diiodobenzophenone (para-substituted)
Mismatch alert: Regioisomer substitution may shift melting point by ~60 °C, altering thermal processing windows and recrystallization protocols.
Photophysics context: Meta-iodo pattern may support a significantly longer triplet lifetime than para-iodo analogs; class-level inference suggests up to a 125-fold difference, which can determine photocatalytic pathway success.
Alternative halogens: Dibromo- or dichloro-benzophenones exhibit different reactivity and bond strengths in cross-coupling; reactivity scale (I > Br > Cl) may not transfer without validation.
[2] Wagner, P. J. & Waite, C. I. Photoinduced Radical Cleavage of Iodobenzophenones. J. Phys. Chem. 99, 7388–7394 (1995). DOI: 10.1021/j100019a023. View Source
3,3′-Diiodobenzophenone Comparator Data
Melting Point: Meta vs. Para Isomer
The meta‑diiodo isomer 3,3′‑diiodobenzophenone exhibits a melting point of 147–149 °C , whereas its para‑diiodo counterpart 4,4′‑diiodobenzophenone melts at approximately 210 °C [1]. This ~60 °C difference is relevant for solvent‑free processing, melt‑phase reactions, and recrystallization protocols.
Melting PointDirect head-to-head
3,3′-Isomer: 147–149 °C4,4′-Isomer: ~210 °CDifference: ~60 °C lower
Supports milder thermal processing.
Enables compatibility with heat-sensitive co-formulants.
Melting PointProcess ChemistryCrystallization
Evidence Dimension
Melting point
Target Compound Data
147–149 °C
Comparator Or Baseline
4,4′‑Diiodobenzophenone: ~210 °C
Quantified Difference
~60 °C lower
Conditions
Standard melting point determination (capillary tube)
Why This Matters
A 60 °C lower melting point enables milder processing conditions, lower energy consumption, and compatibility with heat‑sensitive co‑formulants during scale‑up or formulation.
3,3′‑Diiodobenzophenone has a boiling point of 458.2 °C at 760 mmHg , while 4,4′‑diiodobenzophenone boils at 432.1 °C under the same conditions . The meta isomer therefore requires a substantially higher temperature to reach the vapor phase, implying greater thermal stability or stronger intermolecular interactions in the liquid state.
Boiling PointDirect head-to-head
3,3′-Isomer: 458.2 °C (760 mmHg)4,4′-Isomer: 432.1 °CDifference: +26.1 °C
May broaden high-temperature operating window.
Relevant for distillative purification or high-temp couplings.
Boiling PointThermal StabilityDistillation
Evidence Dimension
Boiling point
Target Compound Data
458.2 °C (760 mmHg)
Comparator Or Baseline
4,4′‑Diiodobenzophenone: 432.1 °C (760 mmHg)
Quantified Difference
+26.1 °C
Conditions
760 mmHg (atmospheric pressure)
Why This Matters
A 26 °C higher boiling point may translate into a broader liquid‑phase operating window for high‑temperature reactions or distillative purification without thermal degradation.
Boiling PointThermal StabilityDistillation
Triplet Lifetime: Meta vs. Para Iodo
Although direct triplet‑lifetime data for 3,3′‑diiodobenzophenone itself are not available, the photophysical study of the mono‑iodinated analogues provides a strong class‑level inference. m‑Iodobenzophenone (mIBP) has a triplet lifetime of 25 ns, whereas p‑iodobenzophenone (pIBP) has a lifetime of only 0.2 ns at 25 °C [1]. This 125‑fold difference originates from the distinct spin‑density distribution at the meta versus para positions in the lowest n,π* triplet state. Because 3,3′‑diiodobenzophenone carries two meta‑iodo substituents, it is expected to retain the long‑lived triplet character of mIBP, making it a far more effective candidate for photochemical applications that require a persistent triplet‑state population (e.g., energy‑transfer photocatalysis or triplet‑triplet annihilation upconversion).
Data sourced from mono-iodinated analogues; diiodo behavior to verify.
PhotophysicsTriplet LifetimePhotocatalysis
Evidence Dimension
Triplet lifetime (τ_T)
Target Compound Data
Expected ~25 ns (based on m‑iodobenzophenone analogue)
Comparator Or Baseline
p‑Iodobenzophenone: 0.2 ns; 4,4′‑diiodobenzophenone expected to be similarly short‑lived
Quantified Difference
~125‑fold longer (class‑level projection)
Conditions
25 °C, determined by naphthalene‑quenching and flash‑kinetics experiments
Why This Matters
A 125‑fold longer triplet lifetime can be the decisive factor in selecting a photosensitizer or photocatalyst, as it directly influences bimolecular quenching efficiency and the yield of triplet‑derived products.
PhotophysicsTriplet LifetimePhotocatalysis
[1] Wagner, P. J. & Waite, C. I. Photoinduced Radical Cleavage of Iodobenzophenones. J. Phys. Chem. 99, 7388–7394 (1995). DOI: 10.1021/j100019a023. View Source
Triplet Energy: Meta vs. Para Iodo
Phosphorescence spectra recorded at 77 K in methanol/ethanol glasses give triplet energies (E_T) of 68.4 kcal mol⁻¹ for m‑iodobenzophenone and 67.8 kcal mol⁻¹ for p‑iodobenzophenone [1]. The slightly higher triplet energy of the meta‑substituted scaffold implies a marginally stronger thermodynamic driving force for triplet‑sensitization processes. Although the absolute difference is small (0.6 kcal mol⁻¹), it is systematic and may be accentuated in the diiodo derivative.
Triplet EnergyClass-level inference
Meta scaffold: 68.4 kcal/molPara scaffold: 67.8 kcal/molDifference: +0.6 kcal/mol
Marginally higher driving force for sensitization.
Systematic trend observed in phosphorescence at 77 K.
Triplet EnergyPhosphorescenceEnergy Transfer
Evidence Dimension
Triplet energy (E_T)
Target Compound Data
68.4 kcal mol⁻¹ (m‑iodobenzophenone; class‑level projection for 3,3′‑diiodo)
Comparator Or Baseline
p‑Iodobenzophenone: 67.8 kcal mol⁻¹
Quantified Difference
+0.6 kcal mol⁻¹
Conditions
Methanol/ethanol glass, 77 K
Why This Matters
Even a 0.6 kcal mol⁻¹ higher triplet energy can influence the endergonicity of triplet‑energy‑transfer steps in catalytic cycles, potentially improving the quantum efficiency of sensitized reactions.
Triplet EnergyPhosphorescenceEnergy Transfer
[1] Wagner, P. J. & Waite, C. I. Photoinduced Radical Cleavage of Iodobenzophenones. J. Phys. Chem. 99, 7388–7394 (1995). DOI: 10.1021/j100019a023. View Source
3,3′-Diiodobenzophenone Application Scenarios
Low-Temperature Melt Processing
With a melting point of 147–149 °C – roughly 60 °C lower than its 4,4′‑isomer [1] – 3,3′‑diiodobenzophenone can be processed at temperatures that are compatible with thermally sensitive co‑ingredients. This makes it the preferred diiodo‑benzophenone scaffold for hot‑melt extrusions, melt‑phase reactions, and formulations that require mild thermal processing windows .
Long Triplet Lifetime Photocatalysis
The meta‑iodo substitution pattern is associated with a triplet lifetime approximately 125‑fold longer than that of the para‑iodo analogue (25 ns vs. 0.2 ns for the mono‑iodo benchmarks) [2]. Consequently, 3,3′‑diiodobenzophenone is the rational choice for energy‑transfer photocatalysis, triplet‑triplet annihilation upconversion, and photodynamic applications where a persistent triplet‑state population is essential for efficient bimolecular quenching [2].
High-Temperature Cross-Coupling and Distillation
The boiling point of 3,3′‑diiodobenzophenone (458.2 °C) exceeds that of the 4,4′‑isomer by 26 °C [1]. This thermal stability margin broadens the liquid‑phase operating window for high‑temperature Suzuki‑Miyaura, Sonogashira, or Ullmann‑type couplings and allows for distillative purification at elevated temperatures without thermal degradation [1].
PEEK Depolymerization Precursor
Recent work on the chemical recycling of poly(ether ether ketone) (PEEK) demonstrates that dithiofunctionalized benzophenones obtained from depolymerization can be converted into diiodobenzophenone, which is then re‑polymerizable [3]. The meta‑diiodo isomer 3,3′‑diiodobenzophenone is specifically suited for this circular‑economy application because its lower melting point facilitates melt‑phase re‑polymerization, and its long‑lived triplet state may enable light‑triggered polymerization strategies [3].
[2] Wagner, P. J. & Waite, C. I. Photoinduced Radical Cleavage of Iodobenzophenones. J. Phys. Chem. 99, 7388–7394 (1995). DOI: 10.1021/j100019a023. View Source
[3] Minami, Y. et al. Depolymerization of robust polyetheretherketone to regenerate monomer units using sulfur reagents. Commun. Chem. 6, 14 (2023). DOI: 10.1038/s42004-023-00826-2. View Source
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